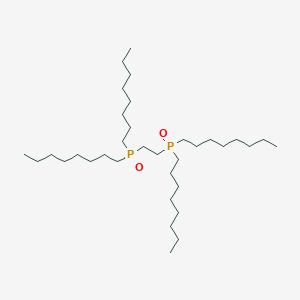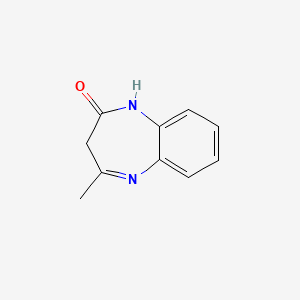
1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) is a complex organic compound that belongs to the class of bicyclic compounds It is characterized by a fused ring system that includes a benzene ring and a diazabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) typically involves a series of complex organic reactions. One common method is the stereoselective Diels–Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein, promoted by TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) to produce a bicyclo [3.2.2]nonene derivative . This reaction is followed by several additional transformations to achieve the desired compound.
Industrial Production Methods
Industrial production of 1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry may lead to more efficient industrial methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of 1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.2]decene: This compound has a similar bicyclic structure but with different ring sizes and functional groups.
Bicyclo[4.3.0]nonene: Another related compound with a different ring fusion pattern.
Uniqueness
1,5-Ethano-2H-1,5-benzodiazepine,3,4-dihydro-(8CI,9CI) is unique due to its specific ring fusion and the presence of nitrogen atoms in the bicyclic structure
Eigenschaften
CAS-Nummer |
7092-76-4 |
|---|---|
Molekularformel |
C11H14N2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1,8-diazatricyclo[6.3.2.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C11H14N2/c1-2-5-11-10(4-1)12-6-3-7-13(11)9-8-12/h1-2,4-5H,3,6-9H2 |
InChI-Schlüssel |
PVEXHBMANJIBNX-UHFFFAOYSA-N |
SMILES |
C1CN2CCN(C1)C3=CC=CC=C32 |
Kanonische SMILES |
C1CN2CCN(C1)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1617668.png)





![Benzamide, N-[5,8,13,14-tetrahydro-5,8,14-trioxo-11-(trifluoromethyl)naphth[2,3-c]acridin-6-yl]-](/img/structure/B1617680.png)


